

Physical properties of 2-Bromobenzylamine (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzylamine

Cat. No.: B1296416

[Get Quote](#)

Technical Guide: Physical Properties of 2-Bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **2-Bromobenzylamine**, a key intermediate in pharmaceutical synthesis. The document details its melting and boiling points, outlines experimental protocols for their determination, and situates the compound within the broader context of drug discovery and its relationship to cellular signaling pathways.

Core Physical Properties

2-Bromobenzylamine is commercially available in two primary forms: the free base (CAS 3959-05-5) and the hydrochloride salt (CAS 5465-63-4). It is critical to distinguish between these two forms as their physical properties differ significantly. The hydrochloride salt is a solid at room temperature, while the free base is a liquid that may solidify near room temperature.

Data Summary

The table below summarizes the key physical properties of both **2-Bromobenzylamine** and its hydrochloride salt.

Property	2-Bromobenzylamine (Free Base)	2-Bromobenzylamine Hydrochloride
CAS Number	3959-05-5	5465-63-4
Molecular Formula	C ₇ H ₈ BrN	C ₇ H ₈ BrN·HCl
Molecular Weight	186.05 g/mol	222.51 g/mol
Appearance	Clear, slightly yellow liquid	White to light yellow crystalline powder[1]
Melting Point	36 °C	227-230 °C[1][2]
Boiling Point	118-119 °C at 9 mmHg	Not applicable (decomposes)

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the determination of the melting and boiling points of **2-Bromobenzylamine** and its derivatives. These protocols are based on standard laboratory techniques.

Melting Point Determination of 2-Bromobenzylamine Hydrochloride

The melting point of a crystalline solid is a key indicator of its purity.[2] For a substance like **2-Bromobenzylamine** hydrochloride, the capillary method is commonly employed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Sample Preparation: A small amount of dry **2-Bromobenzylamine** hydrochloride is placed on a clean, dry surface. If the crystals are large, they should be gently crushed to a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.
- Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (initially rapid, then slowed to 1-2 °C per minute as the expected melting point is approached).
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range. For pure compounds, this range is typically narrow (0.5-1.0 °C).[\[2\]](#)

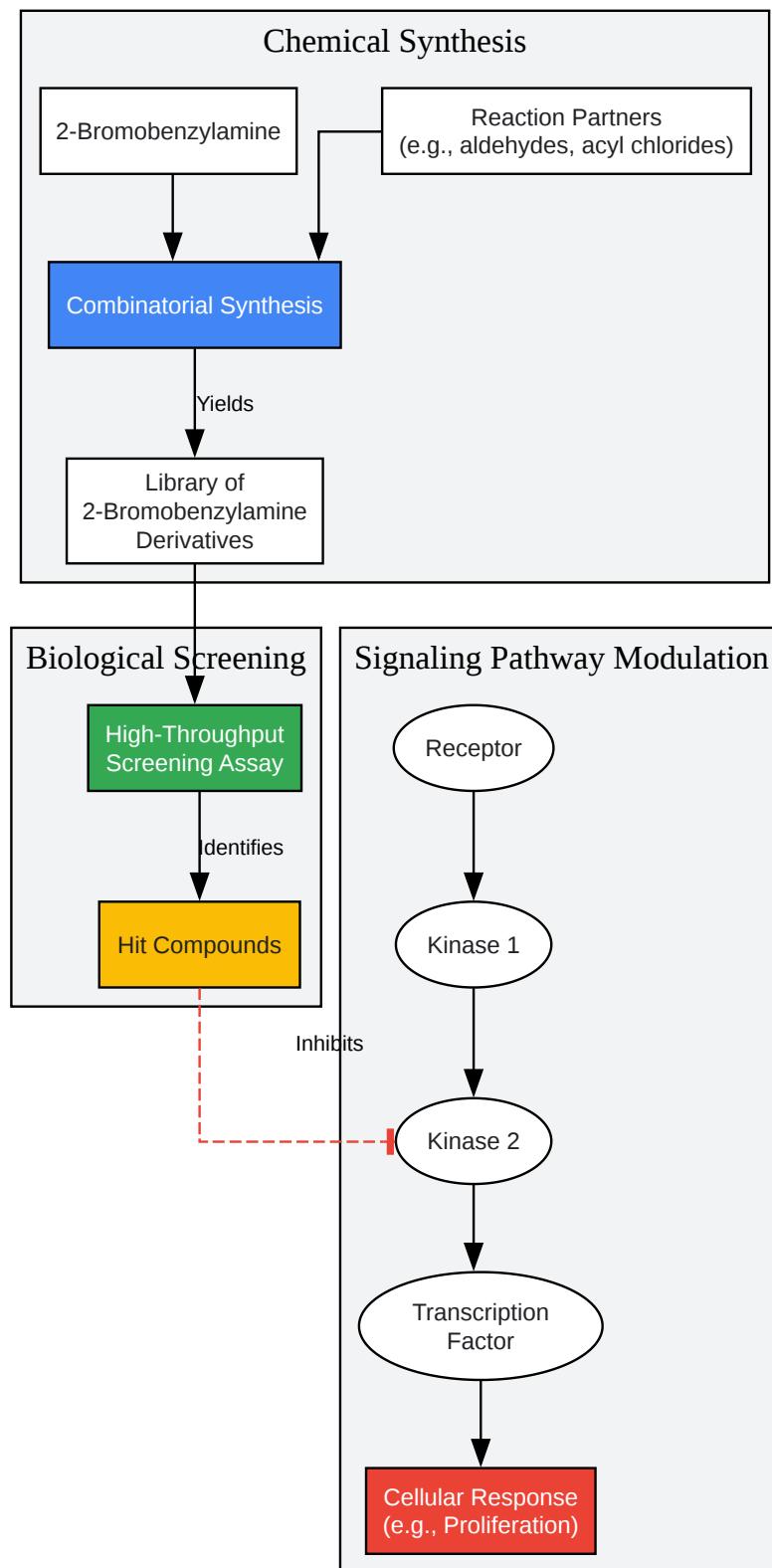
Boiling Point Determination of **2-Bromobenzylamine** (Free Base)

For a liquid such as **2-Bromobenzylamine**, the boiling point can be determined using a microscale method, which is suitable for small sample volumes.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Rubber band or wire for attaching the tube to the thermometer

Procedure:


- Sample Preparation: A small volume (a few milliliters) of **2-Bromobenzylamine** is placed into the small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
- Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Heating: The assembly is immersed in a heating bath. The bath is heated gradually.
- Observation: As the liquid heats, trapped air in the capillary tube will be expelled. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube. At this point, the heating is discontinued.
- Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the liquid is equal to the atmospheric pressure. The temperature at this point is the boiling point of the liquid.

Role in Drug Discovery and Signaling Pathways

2-Bromobenzylamine itself is not typically a direct modulator of signaling pathways. Instead, its significance in drug discovery lies in its utility as a versatile chemical scaffold. It serves as a starting material for the synthesis of a diverse range of more complex molecules that may possess biological activity.

The general workflow in early-stage drug discovery involves the synthesis of a library of compounds derived from a common core, such as **2-Bromobenzylamine**. These derivatives are then screened for their ability to interact with specific biological targets, which are often key components of cellular signaling pathways implicated in disease.

The diagram below illustrates this conceptual workflow, from the starting material to the identification of a potential drug candidate that modulates a hypothetical signaling pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for utilizing **2-Bromobenzylamine** in drug discovery.

This diagram illustrates a common paradigm in medicinal chemistry where a simple building block is elaborated into a library of diverse compounds. These compounds are then tested in high-throughput screens to identify "hits" that can modulate a biological process, such as a signaling cascade. In this hypothetical example, a derivative of **2-Bromobenzylamine** is found to inhibit a kinase in a pathway, thereby blocking a cellular response like proliferation, which could be relevant in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobenzylamine 95 5465-63-4 [sigmaaldrich.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [Physical properties of 2-Bromobenzylamine (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296416#physical-properties-of-2-bromobenzylamine-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com